molecular formula C6H9NO2 B8455610 4-aminobut-2-ynyl acetate

4-aminobut-2-ynyl acetate

Cat. No.: B8455610
M. Wt: 127.14 g/mol
InChI Key: ABALYCHEJYLXAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-aminobut-2-ynyl acetate is a chemical compound with the molecular formula C6H9NO2 It is an ester derivative of acetic acid and contains an amino group and a but-2-ynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acetic acid 4-amino-but-2-ynyl ester typically involves the esterification of acetic acid with 4-amino-but-2-yn-1-ol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In an industrial setting, the production of acetic acid 4-amino-but-2-ynyl ester may involve continuous flow processes to enhance efficiency and yield. The use of heterogeneous catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-aminobut-2-ynyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-aminobut-2-ynyl acetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid 4-amino-but-2-ynyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release acetic acid and 4-amino-but-2-yn-1-ol, which can then participate in further biochemical reactions. The amino group can form hydrogen bonds and interact with enzymes and receptors, influencing their activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

4-aminobut-2-ynyl acetate

InChI

InChI=1S/C6H9NO2/c1-6(8)9-5-3-2-4-7/h4-5,7H2,1H3

InChI Key

ABALYCHEJYLXAU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC#CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.